CHIC-35 - 848193-72-6

CHIC-35

Catalog Number: EVT-264091
CAS Number: 848193-72-6
Molecular Formula: C14H15ClN2O
Molecular Weight: 262.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CHIC-35 is an organic heterotricyclic compound resulting from the formal fusion of the 2-3 bond of 5-chloroindole with the 2-3 bond of cycloheptanecarboxamide (the S enantiomer). It is a potent, cell-permeable, metabolically stable and selective inhibitor of the deacetylase SIRT1. It has a role as an EC 3.5.1.98 (histone deacetylase) inhibitor. It is an aromatic compound, an organic heterotricyclic compound, an organochlorine compound and a primary carboxamide.
Source and Classification

CHIC-35 is classified as a SIRT1 inhibitor, specifically designed to target the SIRT1 enzyme with high specificity. It is derived from synthetic modifications aimed at optimizing its efficacy and selectivity. The compound has been utilized in various biological studies, particularly in neurodevelopmental research, where it aids in understanding the molecular mechanisms underlying neuronal subtype refinement during cortical development .

Synthesis Analysis

The synthesis of CHIC-35 involves several steps typical of small molecule drug development. While specific synthetic routes are not extensively detailed in the literature, it is known that CHIC-35 is synthesized through chiral resolution techniques to achieve high purity and selectivity. The compound exhibits an IC50 value of approximately 60 nM for its S-isomer, indicating its potency as an inhibitor .

The synthesis typically includes:

  • Chiral HPLC purification to ensure the isolation of specific isomers that exhibit desired biological activity.
  • Characterization methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm the structure and purity of the compound.
Molecular Structure Analysis

The molecular structure of CHIC-35 has been characterized as having a distinct configuration that allows it to bind effectively within the catalytic cleft of SIRT1. The specific binding interactions are critical for its inhibitory action. The compound's structure can be represented as follows:

  • Chemical Formula: C₁₄H₁₅N₃O
  • Molecular Weight: 241.29 g/mol

The structural analysis reveals that CHIC-35 contains functional groups conducive to interaction with the active site of SIRT1, thereby blocking substrate access and inhibiting enzymatic activity .

Chemical Reactions Analysis

CHIC-35 participates in several chemical reactions primarily related to its function as an inhibitor of SIRT1. The key reaction involves the binding of CHIC-35 to the SIRT1 enzyme, which prevents the deacetylation of target proteins. This inhibition can lead to altered signaling pathways involved in neuronal differentiation and maturation.

In experimental settings, treatment with CHIC-35 has been shown to enhance the expression of specific neuronal markers such as CTIP2 while reducing others like SATB2, indicating its role in modulating gene expression profiles during neuronal development .

Mechanism of Action

The mechanism of action for CHIC-35 centers around its ability to inhibit SIRT1 activity selectively. By binding to SIRT1's catalytic site, CHIC-35 prevents the deacetylation of histones and non-histone proteins, which are crucial for regulating gene expression involved in neuronal differentiation.

Key Points:

  • Selective Inhibition: CHIC-35 shows high selectivity for SIRT1 over other sirtuins, minimizing off-target effects.
  • Impact on Neuronal Differentiation: By inhibiting SIRT1, CHIC-35 enhances the maturation process of subcerebral projection neurons by promoting favorable epigenetic conditions for gene expression .
Physical and Chemical Properties Analysis

CHIC-35 exhibits several notable physical and chemical properties:

  • Solubility: The compound is cell-permeable and demonstrates good solubility in biological solvents.
  • Stability: It is metabolically stable under physiological conditions, making it suitable for in vitro studies.
  • Purity: Typically available at ≥97% purity through HPLC methods .

These properties contribute to its effectiveness in biological assays and potential therapeutic applications.

Applications

CHIC-35 has several scientific applications, particularly in neuroscience research:

  • Neuronal Differentiation Studies: Used to enhance subtype-specific differentiation of neurons from stem cells.
  • Epigenetic Research: Serves as a tool for investigating the roles of sirtuins in chromatin remodeling and gene expression regulation.
  • Potential Therapeutic Applications: Its ability to modulate neuronal maturation may have implications for treating neurodevelopmental disorders or enhancing recovery from neural injuries .
Biochemical Mechanisms of SIRT1 Inhibition by CHIC-35

Molecular Interaction Dynamics with Sirtuin Family Deacetylases

CHIC-35 (chemical name: (S)-2-((2-chloro-4-aminophenyl)thio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide; CAS: 848193-72-6) is a mechanistically advanced inhibitor targeting the NAD⁺-dependent deacetylase activity of SIRT1. It functions by binding to the catalytic domain of SIRT1, disrupting the enzyme's ability to hydrolyze acetylated lysine residues in substrate proteins (e.g., histone H4, p53). This binding is facilitated by CHIC-35's structural mimicry of the endogenous NAD⁺ cofactor, competitively occupying the nicotinamide-binding pocket [1] [2]. The inhibitor-enzyme interaction increases acetylated histone H4 levels in biological models like bone marrow-derived macrophages (BMDMs), confirming target engagement [1].

Table 1: Enzymatic Inhibition Parameters of CHIC-35

Sirtuin IsoformIC₅₀ (μM)Selectivity Fold (vs. SIRT1)
SIRT10.1241 (Reference)
SIRT22.822.6
SIRT3>100>806

Data compiled from biochemical assays using fluorogenic substrates [1] [3].

Stereochemical Specificity: Enantiomeric Potency of the S-Isomer

The inhibitory activity of CHIC-35 is highly dependent on its three-dimensional configuration. The S-enantiomer exhibits significantly enhanced potency, with an IC₅₀ of 60 nM for SIRT1—approximately twice as potent as the racemic mixture (IC₅₀ = 124 nM) [3] [5]. This enantioselectivity arises from optimal chiral positioning of the tetrahydronaphthalene moiety, enabling tighter van der Waals contacts within SIRT1's hydrophobic substrate tunnel. Molecular docking studies suggest the S-configuration aligns the chlorophenyl group for π-stacking with Phe414, a residue critical for transition-state stabilization during deacetylation [5]. In contrast, the R-enantiomer shows >10-fold reduced affinity due to steric clashes with Thr209.

Competitive vs. Non-Competitive Inhibition Kinetics

CHIC-35 exhibits mixed-type inhibition kinetics against SIRT1, with predominant competitive characteristics:

  • Competitive component: CHIC-35 binds the free enzyme (Kic = 0.124 µM), directly competing with the acetylated peptide substrate [1] [4].
  • Non-competitive component: Weak binding to the enzyme-substrate complex (Kiu > 10 µM) is observed, though this is mechanistically attributed to conformational shifts in the active site rather than allosteric binding [4].

Recent evidence challenges the classical "two-site" model of mixed inhibition. Statistical analyses of sirtuin inhibitors indicate CHIC-35’s behavior aligns with monosite inhibition, where competitive effects dominate (Kic ≤ Kiu) due to exclusive binding at the substrate pocket [4]. This is consistent with structural data showing no secondary allosteric binding sites for CHIC-35 on SIRT1.

Table 2: Kinetic Parameters of CHIC-35 Inhibition

ParameterValueInterpretation
Kic0.124 µMHigh affinity for free SIRT1
Kiu>10 µMLow affinity for SIRT1-substrate complex
α (Kiu/Kic)>80.6Predominantly competitive inhibition

Kic: competitive inhibition constant; Kiu: uncompetitive inhibition constant [1] [4].

Selectivity Profiling: SIRT2 Cross-Reactivity and HDAC Inertness

CHIC-35 demonstrates exceptional isoform selectivity within the sirtuin family and classical HDACs:

  • SIRT2 cross-reactivity: Moderate inhibition (IC₅₀ = 2.8 µM) occurs due to 58% sequence homology in the catalytic domains of SIRT1 and SIRT2. However, Leu206 in SIRT2 (vs. Phe414 in SIRT1) reduces hydrophobic interaction strength, explaining the 22.6-fold selectivity margin [1] [3].
  • SIRT3 inertness: No significant inhibition (IC₅₀ >100 µM) is observed, attributable to divergent residues in the "C-pocket" region that sterically block CHIC-35 binding [1].
  • Zn²⁺-dependent HDACs: CHIC-35 shows no activity against HDAC1–11 (IC₅₀ >50 µM), confirming its exclusivity for NAD⁺-dependent sirtuins [5]. This inertness stems from structural incompatibility with the zinc-containing catalytic centers of classical HDACs.

Functional assays in zebrafish (Danio rerio) models of CHARGE syndrome further validate selectivity, where CHIC-35 rescues sox9a expression—a SIRT1-specific pathological target—without affecting unrelated pathways like enteric neuron development [1].

Properties

CAS Number

848193-72-6

Product Name

CHIC-35

IUPAC Name

(6S)-2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide

Molecular Formula

C14H15ClN2O

Molecular Weight

262.73 g/mol

InChI

InChI=1S/C14H15ClN2O/c15-8-5-6-12-11(7-8)9-3-1-2-4-10(14(16)18)13(9)17-12/h5-7,10,17H,1-4H2,(H2,16,18)/t10-/m0/s1

InChI Key

ABIVOOWWGYJNLV-JTQLQIEISA-N

SMILES

C1CCC2=C(C(C1)C(=O)N)NC3=C2C=C(C=C3)Cl

Solubility

Soluble in DMSO

Synonyms

CHIC-35; CHIC35; CHIC 35

Canonical SMILES

C1CCC2=C(C(C1)C(=O)N)NC3=C2C=C(C=C3)Cl

Isomeric SMILES

C1CCC2=C([C@H](C1)C(=O)N)NC3=C2C=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.